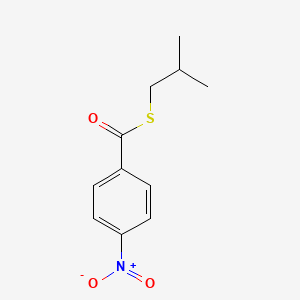
S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate: is an organic compound characterized by the presence of a nitrobenzene ring and a carbothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring . The subsequent step involves the reaction of the nitrobenzene derivative with a suitable thiol reagent under controlled conditions to form the carbothioate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The carbothioate group can also participate in thiol-disulfide exchange reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate is unique due to the presence of both a nitro group and a carbothioate group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry .
Eigenschaften
CAS-Nummer |
920505-17-5 |
|---|---|
Molekularformel |
C11H13NO3S |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
S-(2-methylpropyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C11H13NO3S/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
PGAMMTAKAGKDAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
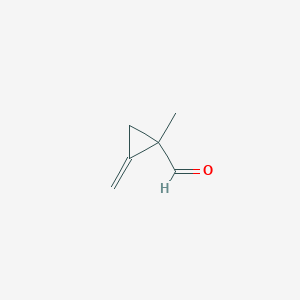
![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)
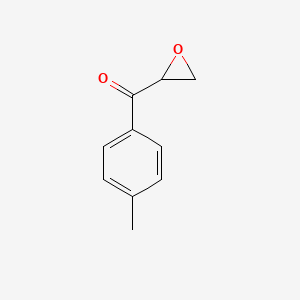
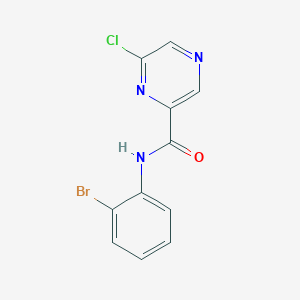
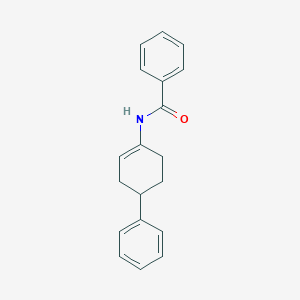
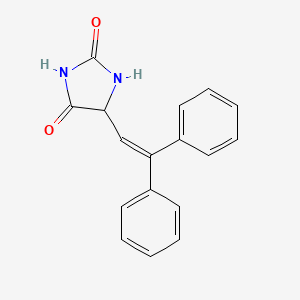
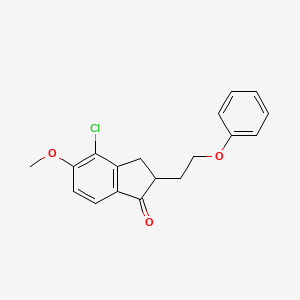
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)

![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
